5-Iodo-1-(4-pyridyl)-1H-indazole is a compound belonging to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound features an iodine atom at the 5-position and a pyridine ring at the 1-position, making it a notable structure in medicinal chemistry due to its potential biological activities. Indazoles have garnered attention for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
The compound can be synthesized through various chemical methods that involve the functionalization of indazole derivatives. Research indicates that indazole derivatives are commonly synthesized using palladium-catalyzed reactions, which facilitate the introduction of various substituents, including halogens and aromatic groups .
5-Iodo-1-(4-pyridyl)-1H-indazole is classified as a heterocyclic aromatic compound. It falls under the category of indazole derivatives, which are often utilized in drug development due to their structural versatility and biological activity.
The synthesis of 5-Iodo-1-(4-pyridyl)-1H-indazole typically involves several key steps:
The typical reaction conditions include:
The molecular structure of 5-Iodo-1-(4-pyridyl)-1H-indazole consists of:
5-Iodo-1-(4-pyridyl)-1H-indazole can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of reaction conditions to optimize yields and minimize side products.
The mechanism of action for compounds like 5-Iodo-1-(4-pyridyl)-1H-indazole often involves interaction with specific biological targets:
Studies have indicated that indazole derivatives can modulate signaling pathways relevant to cancer progression, although specific data on this compound's mechanism may require further investigation .
5-Iodo-1-(4-pyridyl)-1H-indazole has potential applications in:
Systematic Nomenclature:The compound is systematically named as 5-Iodo-1-(pyridin-4-yl)-1H-indazole, adhering to International Union of Pure and Applied Chemistry (IUPAC) conventions. The root name "indazole" designates the bicyclic benzopyrazole system, with the prefix "1H-" specifying the predominant tautomeric form where the hydrogen atom resides on the pyrazole nitrogen adjacent to the benzene ring. The locant "5-" denotes the position of the iodine substituent on the benzene moiety, while "1-(pyridin-4-yl)" indicates the 4-pyridyl group attached to the indazole N1 nitrogen [4] [6].
Table 1: Structural Isomers of Iodo-Substituted Indazoles
Compound Name | CAS Registry Number | Molecular Formula | Substitution Pattern |
---|---|---|---|
5-Iodo-1H-indazole | 21894739 | C₇H₅IN₂ | I at C5; H at N1 |
4-Iodo-1H-indazole | 24728219 | C₇H₅IN₂ | I at C4; H at N1 |
4-Iodo-5-methoxy-1H-indazole | 1352397-29-5 | C₈H₇IN₂O | I at C4; OCH₃ at C5; H at N1 |
6-Iodo-1H-indazole | 261953-36-0 | C₇H₅IN₂ | I at C6; H at N1 |
6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | C₈H₆BrIN₂ | Br at C6; I at C3; CH₃ at N1 |
Structural Classification and Tautomerism:This compound belongs to the 1H-indazole subclass, characterized by the proton residing on the nitrogen atom adjacent to the benzene ring (N1). This tautomer is significantly more thermodynamically stable than the alternative 2H-indazole form, where the proton resides on the distal nitrogen (N2) [4] [6]. The molecular framework is a bicyclic heteroaromatic system, comprising:
Computational Chemistry Insights:While specific data for 5-Iodo-1-(4-pyridyl)-1H-indazole was not found in the search results, related compounds provide insight. For example, 4-Iodo-5-methoxy-1H-indazole (CAS 1352397-29-5) has a calculated Topological Polar Surface Area (TPSA) of 37.91 Ų and a LogP value of 2.18, indicating moderate permeability [5]. The hybrid structure of 5-Iodo-1-(4-pyridyl)-1H-indazole likely exhibits a TPSA >45 Ų (due to the additional pyridyl nitrogen) and a calculated LogP reflecting a balance between the hydrophobic indazole/iodine and the hydrophilic pyridyl group, aligning with drug-like properties.
Indazole derivatives constitute a privileged scaffold in modern oncology drug discovery, underpinned by their frequent occurrence in clinically validated kinase inhibitors and their diverse mechanisms of action against cancer targets. The structural versatility of the indazole core allows for targeted interactions with the ATP-binding sites of protein kinases, making them particularly valuable in kinase inhibition research [6] [9].
Established Indazole-Based Anticancer Drugs:Several FDA-approved drugs highlight the therapeutic impact of the indazole pharmacophore:
Targeted Kinase Inhibition Mechanisms:The 5-Iodo-1-(4-pyridyl)-1H-indazole scaffold is strategically designed for enhanced kinase inhibition, leveraging:
Table 2: Key Kinase Targets and Biological Activities of Indazole Derivatives
Kinase Target | Biological Consequence | Representative Indazole Drugs/Candidates | Significance of Hybrid Scaffolds |
---|---|---|---|
VEGFR/PDGFR | Inhibition of tumor angiogenesis; Anti-metastatic effects | Pazopanib, Axitinib | Pyridyl/aryl N-substitution enhances potency and solubility |
PARP | Synthetic lethality in DNA repair-deficient tumors | Niraparib | Indazole core mimics nicotinamide binding |
TRK/ROS1/ALK | Inhibition of oncogenic fusion proteins; Tumor regression | Entrectinib | Substitutions modulate selectivity across kinases |
Haspin | Disruption of histone H3 phosphorylation; Mitotic arrest | 5-(4-Pyridinyl)indazole derivatives [7] | N1-Acylation (e.g., m-hydroxyphenylacetamide) boosts potency/selectivity |
c-MET | Inhibition of hepatocyte growth factor signaling | Merestinib (Phase II) | Halogen substituents optimize binding pocket interactions |
Pim Kinases | Downregulation of cell survival & drug resistance | Multiple experimental compounds [6] | 3-Pyrazinyl substituents reported for potent pan-Pim inhibition |
Research Application of 5-Iodo-1-(4-pyridyl)-1H-indazole:This specific hybrid scaffold demonstrates significant potential in kinase-targeted cancer therapy research:
The ongoing exploration of 5-Iodo-1-(4-pyridyl)-1H-indazole and its derivatives exemplifies the rational design of indazole-pyridyl hybrids to address the complex challenges in kinase inhibition and oncology drug discovery, focusing on improved potency, selectivity, and physicochemical properties.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4